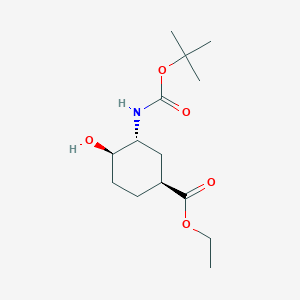

(1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester

Description

(1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester (CAS: 365997-33-7) is a chiral cyclohexane derivative with a molecular formula of C₁₄H₂₅NO₅ and a molecular weight of 287.36 g/mol . It serves as a critical intermediate in synthesizing Edoxaban, a direct Factor Xa inhibitor used as an anticoagulant . The compound features a tert-butoxycarbonyl (Boc)-protected amine at the 3-position, a hydroxyl group at the 4-position, and an ethyl ester at the carboxylic acid moiety. Its stereochemistry (1S,3R,4R) is essential for biological activity in downstream pharmaceutical applications .

- Density: 1.12 ± 0.1 g/cm³ (predicted)

- Melting Point: 93–95°C

- Boiling Point: 406.6 ± 45.0°C (predicted)

- LogP: 1.99 (indicating moderate lipophilicity)

Propriétés

IUPAC Name |

ethyl (1S,3R,4R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-11(16)10(8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)/t9-,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFMJGAVWORNIZ-HBNTYKKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CC[C@H]([C@@H](C1)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester, also known by its CAS number 365997-33-7, is a compound recognized for its potential biological activities, particularly as a building block in the synthesis of pharmaceutical agents. This compound features a cyclohexane ring with hydroxyl and amino functional groups, which contribute to its reactivity and biological interactions.

- Molecular Formula : C14H25NO5

- Molecular Weight : 287.35 g/mol

- Melting Point : 93-95°C

- Boiling Point : 406.6±45.0 °C (predicted)

- Density : 1.12±0.1 g/cm³ (predicted)

- Solubility : Sparingly soluble in chloroform, slightly soluble in DMSO and ethyl acetate

- pKa : 11.73±0.60 (predicted)

| Property | Value |

|---|---|

| Molecular Formula | C14H25NO5 |

| Molecular Weight | 287.35 g/mol |

| Melting Point | 93-95°C |

| Boiling Point | 406.6±45.0 °C |

| Density | 1.12±0.1 g/cm³ |

| Solubility | Chloroform (Sparingly), DMSO (Slightly), Ethyl Acetate (Slightly) |

| pKa | 11.73±0.60 |

The compound has been identified as a precursor for the synthesis of various stereoisomers of diaminocyclohexane carboxamide, which are crucial intermediates in the development of factor Xa inhibitors—anticoagulants that play a significant role in the management of thromboembolic disorders . The presence of the Boc (tert-butoxycarbonyl) group enhances the stability and solubility of the compound, facilitating its use in biological systems.

Case Studies and Research Findings

- Anticoagulant Activity :

- Synthesis of Factor Xa Inhibitors :

- Biological Compatibility :

Applications De Recherche Scientifique

Synthesis Applications

1. Key Intermediate for Factor Xa Inhibitors

One of the most notable applications of (1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester is its role as a building block in the synthesis of factor Xa inhibitors. These inhibitors are crucial in anticoagulant therapies aimed at preventing thromboembolic disorders. The compound serves as a precursor for the preparation of six stereoisomers of diaminocyclohexane carboxamide, which are essential for developing these therapeutic agents .

2. Development of Anticancer Agents

Research has indicated that derivatives of this compound can be modified to enhance their anticancer properties. For instance, modifications to the cyclohexane ring and amine functionalities have shown potential in improving selectivity and potency against cancer cell lines.

Case Studies

Case Study 1: Synthesis of Factor Xa Inhibitors

A study published in Journal of Medicinal Chemistry demonstrated the successful use of this compound in synthesizing a novel series of factor Xa inhibitors. The researchers reported that the incorporation of this compound allowed for enhanced binding affinity and selectivity towards factor Xa compared to previously known inhibitors .

Case Study 2: Anticancer Activity Assessment

In another investigation, scientists evaluated various derivatives of this compound for their anticancer activity against multiple cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity and apoptosis induction in cancer cells, suggesting its potential use in developing new anticancer therapeutics.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Stereoisomers and Positional Isomers

a. (1R,3S,4S)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester

- Structural Difference : This stereoisomer has inverted configurations at all chiral centers (1R,3S,4S).

- Impact : Stereochemistry directly influences binding to biological targets. The (1S,3R,4R) configuration is specific to Edoxaban intermediates, whereas other isomers may lack efficacy or require separation during synthesis .

b. (1S,3R,4R)-4-(Boc-amino)-3-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride (CAS: 1403763-28-9)

- Structural Difference : The Boc group is at the 4-position instead of the 3-position, and the compound is a hydrochloride salt.

- Molecular Formula: C₁₄H₂₆ClNO₅ (MW: 323.81 g/mol) .

- Impact : The hydrochloride salt enhances solubility in aqueous media, facilitating purification. Positional isomerism alters reactivity; the 4-Boc group may hinder downstream functionalization compared to the 3-Boc analog .

Functional Group Variants

a. (1S,3R,4S)-4-Azido-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester

- Structural Difference : The 4-hydroxy group is replaced with an azide (-N₃).

- Application : Used to synthesize Edoxaban-d₆ , a deuterated analog for pharmacokinetic studies. The azide enables click chemistry for isotopic labeling .

- Reactivity : Azides introduce explosive hazards but offer versatile conjugation pathways absent in the hydroxyl-bearing parent compound .

b. QM-8491: (1S,3R,4R)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester

Complex Derivatives

a. (3R,4R,5S)-4-N-Acetyl(tert-butyl)amino-5-(diallylamino)-3-(pentan-3-yloxy)cyclohexene-1-carboxylate ethyl ester hydrochloride

- Structural Difference: Incorporates acetyl and diallylamino groups, a cyclohexene ring, and a pentyl ether.

- Molecular Formula : C₂₆H₄₅ClN₂O₄ (MW: 485.11 g/mol) .

- Impact: The diallylamino and acetyl groups expand pharmacological targeting (e.g., protease inhibition). The cyclohexene ring introduces rigidity, altering conformational flexibility compared to the saturated cyclohexane backbone of the target compound .

b. Methyl 1-R-4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate Derivatives

- Structural Difference : Benzothiazine core instead of cyclohexane.

- Application : These derivatives exhibit analgesic properties, contrasting with the anticoagulant focus of the target compound. The ester group here enhances metabolic stability, similar to the ethyl ester in the Boc-protected cyclohexane .

Comparative Data Table

Key Research Findings

Stereochemical Specificity: The (1S,3R,4R) configuration is irreplaceable in Edoxaban synthesis; even minor stereochemical deviations render intermediates inactive .

Hydrochloride Salts : Improve crystallinity and solubility but may require additional steps for Boc deprotection compared to free bases .

Azide Derivatives : Enable bioorthogonal chemistry but necessitate stringent safety protocols due to explosive risks .

Benzothiazine Analogs : Demonstrate divergent pharmacological applications (analgesic vs. anticoagulant), highlighting the role of core structural motifs in target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.